molecular formula C7H7FO2S2 B11753868 S-(Fluoromethyl) benzenesulfonothioate

S-(Fluoromethyl) benzenesulfonothioate

Cat. No.: B11753868
M. Wt: 206.3 g/mol
InChI Key: AIAODUGEDTYNTC-UHFFFAOYSA-N
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Description

S-(Fluoromethyl) benzenesulfonothioate: is an organosulfur compound that has garnered attention in the field of synthetic chemistry It is characterized by the presence of a fluoromethyl group attached to a benzenesulfonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-(Fluoromethyl) benzenesulfonothioate typically involves a two-step process starting from readily available reagents such as chlorofluoromethane (CH₂FCl), sulfur, and sodium benzenesulfinate. The reaction is sensitive to water and temperature, requiring careful control of these parameters to achieve high yields. The main side product of this reaction is S-phenyl benzenesulfonothioate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the scalable synthesis of this compound has been reported on a 500-gram scale, indicating its potential for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: S-(Fluoromethyl) benzenesulfonothioate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Potential oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) may be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluoromethylated amine derivative.

Scientific Research Applications

Chemistry: S-(Fluoromethyl) benzenesulfonothioate is used as a reagent in organic synthesis, particularly for introducing the fluoromethylthio group into various substrates. This modification can alter the physical and chemical properties of the target molecules, making it valuable for the development of new materials and pharmaceuticals .

Biology and Medicine: In biological research, the compound may be used to study the effects of fluoromethylthio groups on biological systems. Its unique reactivity can be exploited to create novel bioactive molecules with potential therapeutic applications.

Industry: The compound’s reactivity and ability to introduce fluoromethylthio groups make it useful in the development of specialty chemicals and advanced materials. It may also find applications in the agrochemical industry for the synthesis of new pesticides and herbicides.

Mechanism of Action

The mechanism by which S-(Fluoromethyl) benzenesulfonothioate exerts its effects is primarily through its reactivity with nucleophiles. The fluoromethyl group can act as an electrophile, facilitating the formation of new bonds with nucleophilic species. This reactivity is influenced by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the carbon-sulfur bond .

Comparison with Similar Compounds

    S-(Chloromethyl) benzenesulfonothioate: Similar in structure but with a chloromethyl group instead of a fluoromethyl group.

    S-(Bromomethyl) benzenesulfonothioate: Contains a bromomethyl group, offering different reactivity and properties.

Uniqueness: S-(Fluoromethyl) benzenesulfonothioate is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- counterparts. The fluorine atom’s high electronegativity and small size make the compound particularly valuable for applications requiring precise control over reactivity and molecular interactions .

Properties

Molecular Formula

C7H7FO2S2

Molecular Weight

206.3 g/mol

IUPAC Name

fluoromethylsulfanylsulfonylbenzene

InChI

InChI=1S/C7H7FO2S2/c8-6-11-12(9,10)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

AIAODUGEDTYNTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SCF

Origin of Product

United States

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